5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Description
5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a triazolo-pyrimidine derivative characterized by a hydroxyl group at position 7, an amino group at position 5, and a phenethylthio substituent at position 3. The phenethylthio group introduces hydrophobicity and flexibility, which may influence solubility, bioavailability, and binding affinity in biological systems.
Properties
IUPAC Name |
5-amino-3-(2-phenylethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c14-10-8-11(19)15-12-16-17-13(18(10)12)20-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSDHXYQOMZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C3N2C(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenethylthio Group: The phenethylthio group is introduced through nucleophilic substitution reactions. Thiol derivatives react with halogenated triazolopyrimidines to form the desired product.
Amination: The amino group is introduced via nucleophilic substitution or amination reactions, often using amines or ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenethylthio groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its interaction with kinases can result in the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations and Structural Features
Triazolo-pyrimidines exhibit diverse biological and physicochemical properties depending on substituent positions and electronic effects. Below is a comparative breakdown:
Position 3 Substituents
- Main Compound : Phenethylthio (–SCH2CH2Ph) introduces a hydrophobic, flexible side chain. The sulfur atom may participate in hydrogen bonding or π-interactions.
- 5-Methyl-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidine () : A 3-methylphenyl substituent creates a planar aromatic system with dihedral angles of 15.09° between the phenyl and heterocyclic core, influencing crystal packing via π-π interactions .
Position 5 Substituents
- Main Compound: The amino (–NH2) group is electron-donating, enhancing the nucleophilicity of the hydroxyl group at position 7.
Position 7 Hydroxyl Group
The hydroxyl group is conserved across most analogs (Evidences 4–8), contributing to hydrogen-bonding networks. For example, in 4-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol (), the hydroxyl forms intramolecular hydrogen bonds, enhancing stability .
Crystallographic and Spectroscopic Data
Physicochemical Properties
Biological Activity
5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C13H13N5OS and a molar mass of 287.34 g/mol, features a triazolo-pyrimidine core that is known for its diverse pharmacological properties.
The compound exhibits several notable physico-chemical properties:
- Molecular Formula : C13H13N5OS
- Molar Mass : 287.34 g/mol
- CAS Number : 514793-30-7
These properties are critical for understanding the compound's solubility, stability, and potential interactions within biological systems.
Biological Activity Overview
Research indicates that this compound possesses various biological activities that may be leveraged in therapeutic applications. Key areas of activity include:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for structurally related compounds .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this class of compounds against various cancer cell lines:
- Compounds derived from triazolo-pyrimidine structures have shown promising cytotoxicity against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The IC50 values indicated varying degrees of effectiveness, suggesting potential for further development as anticancer agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial DNA replication and repair processes, such as DNA gyrase and MurD . These interactions are facilitated by hydrogen bonds and hydrophobic interactions that stabilize the binding within the active site.
- Antifungal Properties : Similar compounds have exhibited antifungal activity against various strains of Candida, indicating a broad spectrum of antimicrobial efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux conditions. For example, describes a chlorination step using POCl₃ at 100°C to introduce reactive groups to the triazolopyrimidine core. Key steps include:
Core Formation : Use of 1,2,4-triazole precursors with pyrimidine fragments, as seen in analogous syntheses of triazolo[1,5-a]pyrimidines .
Thioether Introduction : Phenethylthio groups can be added via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or DMF .
Amination : Final amino groups are introduced via ammonia treatment or reductive amination, monitored by TLC (e.g., ethyl acetate as eluent) .
Critical Parameters : Reaction temperature (70–100°C), solvent polarity (ethanol, acetic acid), and catalyst selection (e.g., sodium acetate in ) significantly impact yields.
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : To confirm the presence of the phenethylthio group (δ ~2.8–3.2 ppm for SCH₂CH₂Ph) and aromatic protons (δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Identification of NH₂ stretches (~3350 cm⁻¹) and C=S/C-N bonds (~1250–1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 342.08 for C₁₃H₁₄N₆OS) .
- X-ray Crystallography : Resolves puckering in the triazolopyrimidine ring (e.g., boat conformation deviations ~0.22 Å) .
Data Contradictions : Discrepancies in NH₂ proton signals may arise from tautomerism; use DMSO-d₆ to stabilize tautomeric forms .
Advanced: How to design experiments to assess its enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to hypoxanthine-guanine phosphoribosyltransferase (HGPRT), as triazolopyrimidines often inhibit purine metabolism .
Assay Design :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., hypoxanthine at λ = 250 nm) .
- IC₅₀ Determination : Dose-response curves with recombinant HGPRT (0.1–100 µM compound) in Tris-HCl buffer (pH 7.4) .
Controls : Include allopurinol (known HGPRT inhibitor) and validate via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Advanced Tip : Pair with molecular docking (e.g., AutoDock Vina) to map binding interactions with HGPRT’s active site (PDB: 1BZY) .
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 62% vs. 78%)?
Methodological Answer:
Yield discrepancies often stem from:
- Catalyst Efficiency : Compare NaOAc ( ) vs. DMAP; the latter may enhance cyclization rates.
- Purification Methods : Column chromatography (SiO₂, CH₂Cl₂/MeOH) vs. recrystallization (ethyl acetate/ethanol) affects recovery .
- Side Reactions : Monitor intermediates via LC-MS to detect thiourea dimerization or oxidation byproducts .
Case Study : achieved 78% yield using glacial acetic acid, while reported 62% with ethanol; solvent polarity influences protonation of intermediates .
Advanced: What computational approaches elucidate structure-activity relationships (SAR)?
Methodological Answer:
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density (e.g., nucleophilic N atoms at positions 3 and 7) .
QSAR Modeling : Use MOE or Schrödinger to correlate logP values (calculated ~1.8) with antimicrobial activity .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) of the phenethylthio group in hydrophobic enzyme pockets .
Data Interpretation : High Fukui indices (>0.1) at the triazole ring suggest electrophilic attack sites, guiding derivatization strategies .
Advanced: How to address low aqueous solubility in biological assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO/PBS (≤5% DMSO) or β-cyclodextrin inclusion complexes .
Prodrug Design : Synthesize phosphate esters at the 7-OH group (e.g., using phosphoryl chloride), improving solubility by ~10-fold .
Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation .
Validation : Monitor solubility via nephelometry and confirm stability via HPLC (C18 column, acetonitrile/water gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
